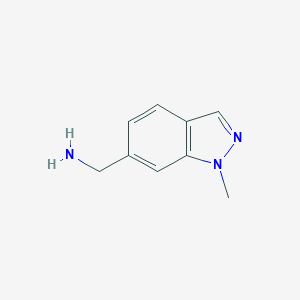

(1-methyl-1H-indazol-6-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "(1-methyl-1H-indazol-6-yl)methanamine" often involves multi-step reactions that yield high-purity products. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized through a 1,3-dipolar cycloaddition reaction, showcasing the versatility of indazole derivatives in chemical synthesis (Aouine, El Hallaoui, & Alami, 2014).

Molecular Structure Analysis

The structural analysis of indazole derivatives, such as the 7-methoxy-1H-indazole, reveals critical insights into their molecular geometry. The methoxy group in this compound aligns in the plane of the indazole system, indicating potential interaction sites for further chemical modifications or biological interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Chemical Reactions and Properties

Chemical reactions involving indazole derivatives can lead to a wide range of products with diverse biological activities. For example, synthesis efforts have yielded compounds with notable antimicrobial activities, demonstrating the chemical reactivity and potential utility of these molecules in developing new therapeutic agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors and Enzyme Selectivity

Chemical inhibitors, including indazole derivatives like “(1-methyl-1H-indazol-6-yl)methanamine,” are essential in pharmacological research for their role in deciphering enzyme activities. These compounds are pivotal in understanding drug metabolism and potential drug-drug interactions. Indazole derivatives, due to their selectivity and potency, serve as inhibitors for various Cytochrome P450 isoforms, critical enzymes in drug metabolism. This selectivity aids in predicting metabolism-based interactions, thereby guiding safer drug development and usage. The review by Khojasteh et al. (2011) emphasizes the importance of such inhibitors in identifying the contributions of different Cytochrome P450 isoforms to drug metabolism, highlighting the significant role of indazole derivatives in medicinal chemistry research (Khojasteh et al., 2011).

Therapeutic Applications and Biological Activities

Indazole scaffolds, including “(1-methyl-1H-indazol-6-yl)methanamine,” underpin a plethora of compounds with vast therapeutic potentials. Denya et al. (2018) provided an analysis of patents involving indazole derivatives, revealing their promising anticancer, anti-inflammatory activities, and applicability in treating neurodegenerative disorders and diseases involving protein kinases. This underlines the indazole scaffold's pharmacological significance, forming the basis for numerous compounds with potential therapeutic value (Denya, Malan, & Joubert, 2018).

Chemistry and Medicinal Importance

The chemical properties and synthesis routes of indazole derivatives, including “(1-methyl-1H-indazol-6-yl)methanamine,” are crucial for developing new drugs. Ali et al. (2013) reviewed the preparation methods, importance, and medicinal applications of indoles and indazoles, demonstrating their wide-ranging biological activities, such as antibacterial, anticancer, anti-inflammatory, and antidiabetic properties. This highlights the importance of indazole derivatives in synthesizing drugs that target multiple conditions, contributing significantly to medicinal chemistry and drug discovery efforts (Ali, Dar, Pradhan, & Farooqui, 2013).

Safety And Hazards

The safety information for “(1-methyl-1H-indazol-6-yl)methanamine” indicates that it is a potentially dangerous compound. The GHS pictograms GHS05 and GHS07 are associated with it, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

(1-methylindazol-6-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZPLZUVGWXMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CN)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296402 |

Source

|

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-indazol-6-yl)methanamine | |

CAS RN |

267413-31-0 |

Source

|

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)

![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)